![molecular formula C22H18BrN3O2 B1675651 LY 288513 CAS No. 147523-65-7](/img/structure/B1675651.png)
LY 288513
科学研究应用
Anxiolytic Effects
Research has demonstrated that LY288513 exhibits anxiolytic-like effects in animal models, reducing behaviors associated with anxiety. Studies indicate that this compound could potentially serve as a treatment for anxiety disorders, although further investigation is required to assess its safety and efficacy in humans.
Pharmacokinetics and Metabolism
Studies have shown that LY288513 is rapidly metabolized in animal models, primarily forming an O-glucuronide conjugate, which is subsequently eliminated through feces and urine. Understanding the pharmacokinetics of LY288513 is essential for optimizing its therapeutic applications and assessing potential side effects.
Comparative Analysis of CCK-B Antagonists
The following table summarizes various CCK-B antagonists, highlighting their unique characteristics compared to LY288513:
Compound Name | Type | Unique Characteristics |
---|---|---|
L-365,260 | CCK-B Antagonist | Selective for CCK-B with distinct pharmacokinetics |
CI-988 | CCK-B Antagonist | Investigated for effects on anxiety and depression |
L-740,093 | CCK-B Antagonist | Known for anxiolytic effects without sedation |
Metrifudil | CCK-A/CCK-B Antagonist | Dual action on both receptor types |
Benzodiazepine Derivatives | Anxiolytics | Different mechanism involving GABAergic pathways |
LY288513's selectivity for the CCK-B receptor distinguishes it from other compounds in this category, making it a compelling candidate for further research in anxiety treatment.
Study on Anxiolytic Effects
In a preclinical study examining the anxiolytic properties of LY288513, researchers found significant reductions in anxiety-related behaviors in rodent models subjected to stress-inducing conditions. The study utilized established behavioral assays such as the elevated plus maze and the open field test to quantify anxiety levels pre- and post-administration of LY288513.
Pharmacological Studies
Another study focused on the pharmacological interactions of LY288513 with other neurotransmitter systems. It was observed that co-administration with selective serotonin reuptake inhibitors (SSRIs) enhanced the anxiolytic effects without increasing sedation levels, suggesting a synergistic potential that warrants further exploration .
作用机制
LY 288513 通过选择性地结合胆囊收缩素 2 受体,抑制其活性来发挥作用。这种抑制调节大脑多巴胺神经元的活性,从而产生抗焦虑和抗精神病作用。 该化合物的分子靶标包括胆囊收缩素 2 受体,并且它影响与焦虑和精神病相关的通路 .
准备方法
LY 288513 的合成涉及在受控条件下,4-溴苯基异氰酸酯与 4,5-二苯基-1-吡唑烷酮的反应。反应通常在二甲基亚砜等有机溶剂中于高温下进行。 然后使用高效液相色谱法对产物进行纯化,以达到 98% 以上的纯度 .
化学反应分析
LY 288513 经历各种化学反应,包括:
氧化: 该化合物可以用强氧化剂氧化,导致形成相应的氧化物。
还原: 还原反应可以使用锂铝氢化物等还原剂进行,导致形成还原衍生物。
这些反应中常用的试剂包括二甲基亚砜、锂铝氢化物和各种亲核试剂。形成的主要产物取决于所使用的具体反应条件和试剂。
相似化合物的比较
LY 288513 与其他胆囊收缩素 2 受体拮抗剂(如 LY 288512 和 LY 262691)相似。this compound 的独特之处在于其特定的立体化学和对胆囊收缩素 2 受体更高的选择性。 这种选择性使其成为研究和潜在治疗应用中的宝贵工具 .
类似化合物
- LY 288512
- LY 262691
生物活性
LY288513, a selective cholecystokinin (CCK) receptor antagonist, has garnered interest in pharmacological research due to its potential therapeutic applications, particularly in the treatment of anxiety and psychotic disorders. This article delves into the biological activity of LY288513, highlighting its receptor specificity, behavioral effects in animal models, and relevant case studies.
Compound Overview
- Chemical Name : (4S,5R)-N-(4-Bromophenyl)-3-oxo-4,5-diphenyl-1-pyrazolidinecarboxamide
- CAS Number : 147523-65-7
- Molecular Formula : C22H18BrN3O2
- Purity : ≥98%
Receptor Specificity
LY288513 is characterized as a selective antagonist for the CCK2 receptor, with an IC50 value of 16 nM for CCK2 and >30,000 nM for CCK1, indicating a high degree of selectivity towards the CCK2 receptor . This selectivity is crucial as it minimizes off-target effects associated with non-selective antagonism.
Anxiolytic and Antipsychotic Properties
Research has demonstrated that LY288513 exhibits anxiolytic and antipsychotic properties in vivo. In various behavioral tests involving rodent models, LY288513 has been shown to significantly reduce anxiety-related behaviors and improve cognitive functions.
- Open Field Test (OFT) : In this test, mice treated with LY288513 displayed reduced exploratory behavior indicative of lower anxiety levels compared to controls. The number of lines crossed was significantly lower in treated groups, suggesting decreased anxiety .
- Elevated Plus Maze (EPM) : Mice administered LY288513 showed increased time spent in the open arms of the maze, which correlates with reduced anxiety. The results indicated a dose-dependent response where higher doses led to more pronounced anxiolytic effects .
- Y-Maze Test : This test evaluates spatial memory and working memory. Mice treated with LY288513 exhibited improved spontaneous alternation behavior, reflecting enhanced cognitive function .
Study on Anxiety Models
A study conducted by Booher et al. utilized high and low activity mouse strains to evaluate the effects of LY288513 on anxiety-related behaviors. The findings indicated that:
- Low Activity Strains : Showed a significant reduction in anxiety-related behaviors when treated with LY288513.
- High Activity Strains : Exhibited minimal changes, suggesting that baseline activity levels may influence the drug's efficacy .
Effects on Pancreatic Stellate Cells
Another study focused on the effects of LY288513 on pancreatic stellate cells revealed that it significantly inhibited Akt phosphorylation induced by CCK stimulation. This suggests a potential role for LY288513 in modulating cellular responses in pancreatic disorders .
Summary Table of Biological Activities
属性
IUPAC Name |
(4S,5R)-N-(4-bromophenyl)-3-oxo-4,5-diphenylpyrazolidine-1-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18BrN3O2/c23-17-11-13-18(14-12-17)24-22(28)26-20(16-9-5-2-6-10-16)19(21(27)25-26)15-7-3-1-4-8-15/h1-14,19-20H,(H,24,28)(H,25,27)/t19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUQHXHWJWQXSD-PMACEKPBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(N(NC2=O)C(=O)NC3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2[C@@H](N(NC2=O)C(=O)NC3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147523-65-7 | |
Record name | LY 288513 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147523657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY-288513 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/470GWP2CA0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。